4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide
Description
4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and a tricyclo decane moiety
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-15(22-12-16-9-17(13-22)11-18(10-16)14-22)23-21(28)25-6-4-24(5-7-25)20(26)19-3-2-8-27-19/h2-3,8,15-18H,4-7,9-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWYJYQTKXFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the piperazine ring, and the tricyclo decane moiety, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include furan-2-carboxylic acid, piperazine, and tricyclo[3.3.1.1~3,7~]decane derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, alcohol derivatives, and substituted piperazine derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,4-Bis(furan-2-ylcarbonyl)piperazine
- 3-(4-Methoxyspiro[1,2-dioxetane-3,2′-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate
- Azulene-annulated tricyclo[4.3.1.0 1,6]deca-2,4,7-triene derivatives
Uniqueness
What sets 4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]piperazine-1-carbothioamide is a novel synthetic derivative with potential therapeutic applications, particularly in oncology and antimicrobial fields. Its structural components suggest a multifaceted mechanism of action, which has been explored through various studies.
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine moieties exhibit significant biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under investigation has shown promising results in preliminary studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 (Leukemia) | 0.8 | Induces apoptosis via Bcl-2 inhibition |
| Betulinic acid piperazinyl amide | CCRF-CEM (Leukemia) | 0.7 | Apoptotic pathway activation |
| Chalcone derivatives | Various | Varies | Antiangiogenic effects |
In particular, the compound exhibited significant cytotoxicity against the HL-60 cell line, with an IC50 value indicating strong potential for inducing apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-XL .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Staining assays (e.g., DAPI staining) have shown morphological changes consistent with apoptotic cell death.
- Gene Expression Modulation : RT-PCR analysis has demonstrated upregulation of pro-apoptotic genes (e.g., Bak) and downregulation of anti-apoptotic genes (e.g., Bcl-XL, Bcl-2), altering the balance between pro-survival and pro-apoptotic signals .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. Similar piperazine derivatives have been reported to possess antibacterial properties against various strains:
| Compound Type | Target Organism | Activity |
|---|---|---|
| Piperazine derivatives | Staphylococcus aureus | Moderate to high |
| Chalcone-piperazinyl hybrids | E. coli, Pseudomonas aeruginosa | Effective |
These findings indicate a broad spectrum of activity that warrants further investigation into the specific mechanisms involved.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of piperazine derivatives in clinical settings:
- Study on Anticancer Efficacy : A study involving a series of piperazine-based compounds demonstrated that those with furan moieties exhibited enhanced cytotoxicity against melanoma and CNS cancer cell lines .
- Antibacterial Screening : Another study assessed the antibacterial properties of various piperazine derivatives against common pathogens, revealing significant activity against Gram-positive bacteria like Staphylococcus aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
